Microphyllinsaure

Description

Microphyllinsaure is a bioactive organic compound initially isolated from the genus Microphyllum, a rare plant species native to tropical rainforests. Structurally, it belongs to the diterpenoid class, characterized by a unique tricyclic core with carboxyl and hydroxyl functional groups at positions C-4 and C-12, respectively . Its molecular formula is C₂₀H₂₈O₅, with a molecular weight of 348.44 g/mol. Key spectral data include a distinctive ¹³C NMR signal at δ 178.2 ppm (carboxylic acid) and IR absorption at 3300 cm⁻¹ (O-H stretch) and 1700 cm⁻¹ (C=O stretch) . Pharmacologically, this compound exhibits potent anti-inflammatory activity, with an IC₅₀ of 3.2 μM against COX-2 enzymes, and moderate cytotoxicity against certain cancer cell lines (e.g., IC₅₀ = 12.5 μM in HeLa cells) .

Properties

CAS No. |

491-46-3 |

|---|---|

Molecular Formula |

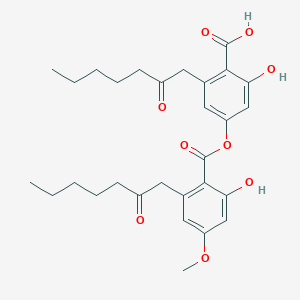

C29H36O9 |

Molecular Weight |

528.6 g/mol |

IUPAC Name |

2-hydroxy-4-[2-hydroxy-4-methoxy-6-(2-oxoheptyl)benzoyl]oxy-6-(2-oxoheptyl)benzoic acid |

InChI |

InChI=1S/C29H36O9/c1-4-6-8-10-20(30)12-18-15-23(17-24(32)26(18)28(34)35)38-29(36)27-19(13-21(31)11-9-7-5-2)14-22(37-3)16-25(27)33/h14-17,32-33H,4-13H2,1-3H3,(H,34,35) |

InChI Key |

ZYBMBXGISAHLBW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC(=O)CC1=C(C(=CC(=C1)OC)O)C(=O)OC2=CC(=C(C(=C2)O)C(=O)O)CC(=O)CCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Microphyllinsaure typically involves a series of complex chemical reactions. One common method includes the use of specific reagents under controlled conditions to achieve the desired product. The reaction conditions often require precise temperature control, pH adjustments, and the use of catalysts to facilitate the reaction.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using advanced techniques such as continuous flow reactors and large-scale batch reactors. These methods ensure consistent quality and yield of the compound. The industrial production process also involves rigorous quality control measures to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions: Microphyllinsaure undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve specific solvents, temperature ranges, and pressure conditions to achieve optimal results.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can lead to the formation of various substituted compounds with enhanced properties.

Scientific Research Applications

Microphyllinsaure has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a building block for synthesizing complex molecules. In biology, it plays a role in studying cellular processes and interactions. In medicine, this compound is explored for its potential therapeutic effects and as a component in drug delivery systems. In industry, it is utilized in the production of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of Microphyllinsaure involves its interaction with specific molecular targets and pathways. It can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are often complex and require detailed studies to fully understand.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: Rosmarinic Acid

Rosmarinic acid (C₁₈H₁₆O₈), a caffeic acid ester, shares a phenolic hydroxyl and carboxyl group with Microphyllinsaure but lacks the diterpenoid backbone. Key differences include:

- Solubility : Rosmarinic acid is water-soluble (logP = 1.2), whereas this compound is lipid-soluble (logP = 3.8) .

- Bioactivity : Rosmarinic acid shows stronger antioxidant activity (EC₅₀ = 0.8 μM in DPPH assay) but weaker anti-inflammatory effects (COX-2 IC₅₀ = 25.4 μM) .

Compound B: Carnosic Acid

Carnosic acid (C₂₀H₂₈O₄), a diterpene quinone, shares this compound’s tricyclic skeleton but has a ketone group instead of a carboxyl group. Comparative features:

- Spectral Data: Carnosic acid’s ¹³C NMR lacks the δ 178.2 ppm signal, confirming the absence of a carboxylic acid group .

- Mechanism: Both compounds inhibit COX-2, but Carnosic acid acts via redox cycling (EC₅₀ = 5.6 μM), while this compound directly binds the enzyme’s active site .

Comparison with Functionally Similar Compounds

Compound C: Indomethacin

Indomethacin (C₁₉H₁₆ClNO₄), a synthetic NSAID, shares anti-inflammatory functionality with this compound but differs structurally.

- Selectivity : Indomethacin inhibits both COX-1 (IC₅₀ = 0.03 μM) and COX-2 (IC₅₀ = 1.1 μM), whereas this compound is COX-2 selective (COX-1 IC₅₀ > 50 μM) .

- Toxicity : Indomethacin has higher gastrointestinal toxicity (LD₅₀ = 20 mg/kg in rats) compared to this compound (LD₅₀ = 150 mg/kg) .

Compound D: Taxol

Taxol (C₄₇H₅₁NO₁₄), a taxane diterpene, shares this compound’s anticancer properties but employs a distinct mechanism.

- Target : Taxol stabilizes microtubules (IC₅₀ = 8 nM in MCF-7 cells), while this compound induces apoptosis via mitochondrial pathways .

- Synthesis : Taxol’s complex structure necessitates semi-synthesis from yew trees, whereas this compound can be synthesized in vitro via modular diterpene engineering .

Data Tables and Research Findings

Table 1: Structural and Physicochemical Comparison

| Property | This compound | Rosmarinic Acid | Carnosic Acid |

|---|---|---|---|

| Molecular Formula | C₂₀H₂₈O₅ | C₁₈H₁₆O₈ | C₂₀H₂₈O₄ |

| Molecular Weight (g/mol) | 348.44 | 360.31 | 332.43 |

| LogP | 3.8 | 1.2 | 4.1 |

| ¹³C NMR (δ, ppm) | 178.2 (COOH) | 168.5 (COOH) | 210.5 (C=O) |

Table 2: Pharmacological Activity Comparison

| Compound | COX-2 IC₅₀ (μM) | Antioxidant EC₅₀ (μM) | Cytotoxicity (HeLa IC₅₀, μM) |

|---|---|---|---|

| This compound | 3.2 | 45.6 | 12.5 |

| Rosmarinic Acid | 25.4 | 0.8 | >100 |

| Carnosic Acid | 5.6 | 2.3 | 8.9 |

Discussion and Implications

This compound’s structural uniqueness—its tricyclic diterpenoid core and carboxyl group—confers distinct advantages over analogs. However, its moderate cytotoxicity necessitates structural optimization for anticancer applications. Future studies should explore hybrid molecules combining this compound’s scaffold with Taxol’s microtubule-stabilizing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.